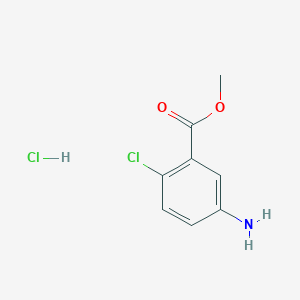

5-Amino-2-chlorobenzoic acid methyl ester hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

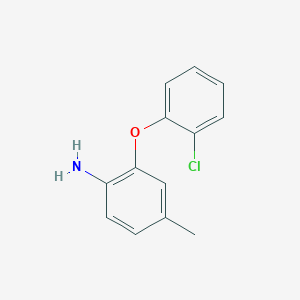

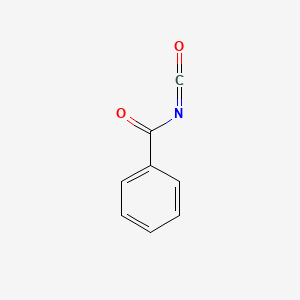

5-Amino-2-chlorobenzoic acid methyl ester hydrochloride is a chemical compound with the molecular formula C8H9Cl2NO21. It is used as a reagent in the preparation of potent and selective benzothiazole hydrazone inhibitors of Bcl-XL2.

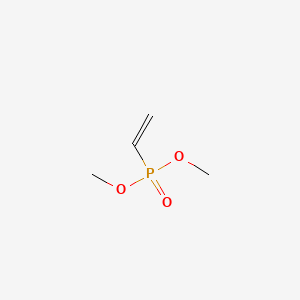

Synthesis Analysis

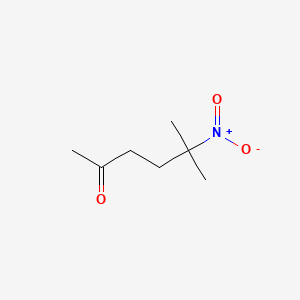

A series of amino acid methyl ester hydrochlorides, including 5-Amino-2-chlorobenzoic acid methyl ester hydrochloride, were prepared in good to excellent yields by the room temperature reaction of amino acids with methanol in the presence of trimethylchlorosilane3. This method is not only compatible with natural amino acids, but also with other aromatic and aliphatic amino acids3.

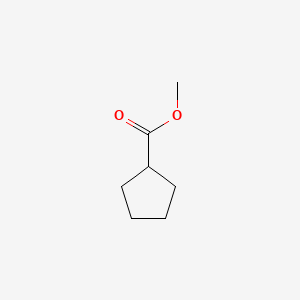

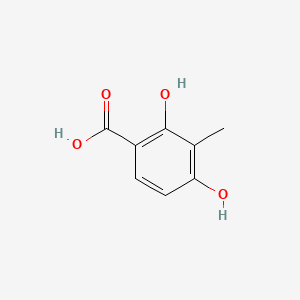

Molecular Structure Analysis

The molecular structure of 5-Amino-2-chlorobenzoic acid methyl ester hydrochloride is represented by the formula C8H8ClNO24. The molecular weight of the compound is 185.6084.

Chemical Reactions Analysis

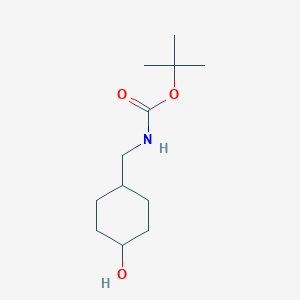

The synthesis of 5-Amino-2-chlorobenzoic acid methyl ester hydrochlorides involves the esterification of corresponding amino acids with methanol using trimethylchlorosilane3. This method has been used in the transformation of N-Boc-α-amino acids into N-unprotected α-amino methyl esters3.

Physical And Chemical Properties Analysis

5-Amino-2-chlorobenzoic acid methyl ester hydrochloride is a solid at 20 degrees Celsius5. It has a melting point of 188 degrees Celsius5. The compound is soluble in methanol5.Wissenschaftliche Forschungsanwendungen

Synthesis of Amino Acid Methyl Esters : The compound has been utilized in the synthesis of amino acid methyl ester hydrochlorides, demonstrating its role in producing derivatives of natural and other amino acids with good to excellent yields. This method, compatible with a wide range of amino acids, highlights the versatility of such ester hydrochlorides in synthetic chemistry (Jiabo Li & Y. Sha, 2008).

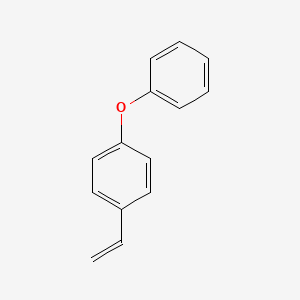

Design and Permeation Mechanism of Skin Permeation Enhancers : The compound is part of studies focusing on novel ionic liquids based on amino acids for enhancing skin permeation. These studies aim to develop new chemical penetration enhancers for transdermal drug delivery systems, suggesting potential applications in pharmaceutical formulations (Luyao Zheng et al., 2020).

Antibacterial Activity : There's research on derivatives of amino acid esters, including those related to 5-Amino-2-chlorobenzoic acid methyl ester hydrochloride, showing significant antibacterial properties. These findings open avenues for developing new antibacterial agents (Lu Jun, 2010).

Polymer Synthesis and Drug Delivery : The compound has implications in the synthesis of polymers and oligomers with potential applications in drug delivery systems. This includes the creation of polymeric amides and esters that could be utilized for controlled release formulations, indicating the compound's relevance in material science and pharmacology (E. Fuchs & J. Lehmann, 1976).

Chemotaxis in Bacteria : Research involving the isolation of amino acid esters from bacterial proteins involved in chemotaxis highlights the biological significance of these compounds. This suggests a role in understanding bacterial behavior and potentially targeting bacterial communication mechanisms in antimicrobial strategies (S. J. Kleene, M. Toews, & J. Adler, 1977).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard6. It can cause skin irritation and serious eye irritation6. It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes7.

Zukünftige Richtungen

The future directions of 5-Amino-2-chlorobenzoic acid methyl ester hydrochloride are not specified in the retrieved sources. However, given its role as a reagent in the preparation of potent and selective benzothiazole hydrazone inhibitors of Bcl-XL2, it may continue to be used in related chemical and pharmaceutical research.

Please note that this information is based on the available sources and there might be more recent studies or data not included in this analysis.

Eigenschaften

IUPAC Name |

methyl 5-amino-2-chlorobenzoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2.ClH/c1-12-8(11)6-4-5(10)2-3-7(6)9;/h2-4H,10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFKIEWLFIQETME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)N)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-chlorobenzoic acid methyl ester hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.1]heptan-2-ol](/img/structure/B1359785.png)